molecular formula C14H18ClN5O4 B13854029 [2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate

[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate

Cat. No.: B13854029
M. Wt: 359.80 g/mol
InChI Key: KXPSHSVVYGZKAV-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium azide in DMF at 60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving viral DNA replication and inhibition.

    Medicine: Integral in the development of antiviral drugs like famciclovir and penciclovir.

    Industry: Utilized in the large-scale production of antiviral medications.

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By binding to this enzyme, the compound prevents the elongation of the viral DNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .

Properties

Molecular Formula

C14H18ClN5O4

Molecular Weight

359.80 g/mol

IUPAC Name

[2-[acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D,4D,5D,6D

InChI Key

KXPSHSVVYGZKAV-LNFUJOGGSA-N

Isomeric SMILES

[2H]C(C([2H])N1C=NC2=C1N=C(N=C2Cl)N)C(C([2H])OC(=O)C)C([2H])OC(=O)C

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C

Origin of Product

United States

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